molecular formula C7H16Cl2N2O2 B2798815 2-(3-Aminopiperidin-1-yl)acetic acid;dihydrochloride CAS No. 90271-01-5

2-(3-Aminopiperidin-1-yl)acetic acid;dihydrochloride

Cat. No. B2798815
CAS RN: 90271-01-5
M. Wt: 231.12
InChI Key: PNRWDQOHLJICOA-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)acetic acid dihydrochloride is a chemical compound with the CAS Number: 90271-01-5 . It has a molecular weight of 231.12 . The IUPAC name for this compound is 2-(3-aminopiperidin-1-yl)acetic acid dihydrochloride .


Molecular Structure Analysis

The InChI code for 2-(3-Aminopiperidin-1-yl)acetic acid dihydrochloride is 1S/C7H14N2O2.2ClH/c8-6-2-1-3-9(4-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(3-Aminopiperidin-1-yl)acetic acid dihydrochloride is a powder at room temperature . It has a melting point of 135-137 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : This compound can be synthesized through various methods. One approach involves the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, employing acylation and Michael addition techniques (Chui et al., 2004). Another method includes synthesizing (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate through steps like chiral separation and Boc protection (Jiang Jie-yin, 2015).

  • Pharmacological Activity : In pharmacological research, derivatives of aminomethyl compounds like 1,6-Bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione Dihydrochlorides show potential. These compounds are stable and their molecular structures have been elucidated using spectroscopic data (Agababyan et al., 2002).

Chemical Analysis and Application

  • Chemical Analysis : In analytical chemistry, a method for determining amino compounds using 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been developed. This method is particularly useful for analyzing amines in various samples, including environmental and biological ones (You et al., 2006).

  • Anticancer Agent Synthesis : Another application involves synthesizing potential anticancer agents. Compounds like Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, derived from aminopiperidinyl acetic acids, have shown effects on cell proliferation and survival in leukemia models (Temple et al., 1983).

Anticonvulsant Activity Studies

  • Anticonvulsant Properties : Research on derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which are synthesized using aminopiperidinyl acetic acids, has revealed promising anticonvulsant properties. These compounds have been tested in vivo and in silico for their effectiveness in treating convulsive syndromes (El Kayal et al., 2019).

Immunotropic Activity

  • Immunomodulation : Compounds like (Benzimidazolyl-2-thio)acetic Acid Derivatives containing Thietane Cycles, synthesized from aminopiperidinyl acetic acids, are being explored for their immunotropic activities. Such studies are crucial for discovering new immunomodulatory drugs (Khaliullin et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c8-6-2-1-3-9(4-6)5-7(10)11;;/h6H,1-5,8H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRWDQOHLJICOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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